3'-Methoxybiphenyl-3-carboxylic acid is a compound that belongs to the family of carboxylic acids, which are organic compounds containing a carboxyl group (-COOH). This particular compound, while not directly studied in the provided papers, shares structural similarities with various carboxylic acid derivatives that have been synthesized and evaluated for their potential applications in different fields, including pharmaceuticals, organic synthesis, and materials science. The papers provided offer insights into the synthesis, biological activity, and chemical properties of related compounds, which can help us infer the possible characteristics and applications of 3'-Methoxybiphenyl-3-carboxylic acid.
Carboxylic acid derivatives have been extensively studied for their pharmaceutical applications. For example, certain derivatives have shown promising in vitro anticancer activity2, while others have been evaluated for antimicrobial, anticancer, and antileishmanial activities3. These studies suggest that 3'-Methoxybiphenyl-3-carboxylic acid could potentially be explored for similar applications in the pharmaceutical industry.
In the field of organic synthesis, carboxylic acids and their derivatives serve as key intermediates. The synthesis of complex molecules often involves the formation of amide bonds between carboxylic acids and amines, a reaction that can be catalyzed by organocatalysts4. Additionally, carboxylic acid chlorides can react with dithiadiphosphetane disulfide to form thioacylating agents8, demonstrating the utility of carboxylic acid derivatives in synthetic chemistry.
Carboxylic acid derivatives can also play a role in materials science. The crystal structure analysis of certain derivatives reveals insights into the conformational preferences and electrostatic interactions that could influence the properties of materials7. These findings could inform the design and development of new materials based on 3'-Methoxybiphenyl-3-carboxylic acid.
COC1=CC=CC(=C1)C1=CC=CC(=C1)C([O-])=O
This compound is available from various suppliers, including Thermo Scientific and GlpBio, and is primarily used for research purposes .
The synthesis of 3'-Methoxybiphenyl-3-carboxylic acid can be achieved through several methods, typically involving the coupling of appropriate aryl halides or phenolic compounds with carboxylic acids.
The molecular structure of 3'-Methoxybiphenyl-3-carboxylic acid features two phenyl rings connected by a single bond, with one ring bearing a methoxy group and the other containing a carboxylic acid functional group.
3'-Methoxybiphenyl-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3'-Methoxybiphenyl-3-carboxylic acid largely depends on its interactions with biological systems or other chemicals:
3'-Methoxybiphenyl-3-carboxylic acid has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4